C9H10Cl3N3O
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Overview
Description
The compound with the molecular formula C9H10Cl3N3O Guanfacine hydrochloride . It is a centrally acting antihypertensive agent that specifically targets adrenergic alpha-2 receptors . This compound is used primarily in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanfacine hydrochloride can be synthesized through the reaction of N-(aminoiminomethyl)-2,6-dichlorobenzeneacetamide with hydrochloric acid . The reaction typically involves heating the reactants to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Guanfacine hydrochloride involves the use of large-scale reactors where the reactants are combined under controlled conditions of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Guanfacine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions of temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives , while reduction may yield amino derivatives .
Scientific Research Applications
Guanfacine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand or catalyst in organic synthesis reactions.
Biology: It is used in studies involving adrenergic receptors and their role in physiological processes.
Medicine: It is used in the treatment of hypertension and ADHD.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
Guanfacine hydrochloride exerts its effects by selectively stimulating central alpha-2 adrenergic receptors. This leads to the inhibition of sympathetic vasomotor centers, resulting in reduced peripheral sympathetic nerve impulses to the heart and blood vessels. Consequently, there is a decrease in peripheral vascular resistance and heart rate .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another centrally acting antihypertensive agent that also targets alpha-2 adrenergic receptors.
Methyldopa: A centrally acting antihypertensive agent that is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors.
Uniqueness
Guanfacine hydrochloride is unique in its selective stimulation of central alpha-2 adrenergic receptors with a higher specificity compared to other similar compounds. This results in fewer side effects and a more targeted therapeutic action .
Properties
Molecular Formula |
C9H10Cl3N3O |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)ethanimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChI Key |
OTXUDNNGZVPRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)NC(=O)N)Cl)Cl.Cl |
Origin of Product |
United States |
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